In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 7-Nitro-1,2-benzisoxazol-3(2H)-one
In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 7-Nitro-1,2-benzisoxazol-3(2H)-one
Executive Summary
As drug discovery programs increasingly target complex neurological and psychiatric disorders, the demand for privileged heterocyclic scaffolds has surged. Among these, the 1,2-benzisoxazole core is a proven pharmacophore, serving as the foundational architecture for several FDA-approved atypical antipsychotics. This whitepaper provides a comprehensive technical analysis of 7-Nitro-1,2-benzisoxazol-3(2H)-one , a critical building block in medicinal chemistry. By acting as a versatile precursor, this compound enables the precise installation of pharmacodynamic functional groups, particularly through C3-activation and C7-derivatization.
Chemical Structure and Physicochemical Profiling
7-Nitro-1,2-benzisoxazol-3(2H)-one is a bicyclic heteroaromatic compound consisting of a benzene ring fused to an isoxazolone ring, with a strongly electron-withdrawing nitro group at the 7-position[1]. The presence of the 3(2H)-one moiety means the molecule exists in a tautomeric equilibrium between the lactam (3-one) and lactim (3-hydroxy) forms. This tautomerism is the fundamental property that dictates its downstream reactivity in synthetic workflows.
Core Quantitative Data
Table 1: Molecular Properties of 7-Nitro-1,2-benzisoxazol-3(2H)-one
| Property | Value |
| Chemical Name | 7-Nitro-1,2-benzisoxazol-3(2H)-one |
| CAS Registry Number | 60357-78-0[] |
| Molecular Formula | C7H4N2O4[] |
| Molecular Weight | 180.12 g/mol [] |
| Core Scaffold | 1,2-Benzisoxazol-3(2H)-one |
| Key Functional Groups | Nitro (-NO2), Ketone (C=O), Secondary Amine (-NH-) |
| Primary Application | Medicinal chemistry building block (CNS therapeutics) |
Mechanistic Role in Medicinal Chemistry
In my experience designing synthetic routes for neuroactive compounds, the 1,2-benzisoxazole ring is highly valued for its ability to mimic the indole ring of serotonin, thereby exhibiting strong affinity for 5-HT2A and D2 receptors. However, constructing this ring system with late-stage functionalization handles presents distinct synthetic challenges due to the sensitivity of the N-O bond.
7-Nitro-1,2-benzisoxazol-3(2H)-one solves this by providing two orthogonal sites for modification:
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C3-Activation: The 3-oxo group is inherently unreactive toward mild nucleophiles. However, it can be converted into a highly electrophilic 3-chloro intermediate. This activation is essential for subsequent Nucleophilic Aromatic Substitution (SNAr) with piperazine derivatives, a standard protocol in antipsychotic drug synthesis as detailed in [3].
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C7-Diversification: The 7-nitro group is highly stable under the harsh acidic conditions required for C3-chlorination. Once the C3-piperazine moiety is installed, the nitro group can be selectively reduced to an amine. This amine serves as a linchpin for cross-coupling reactions, alkylations, or Sandmeyer-type halogenations, allowing medicinal chemists to fine-tune the lipophilicity and target affinity of the final drug candidate.
Signaling / Reaction Pathway Visualization
The following workflow illustrates the logical progression from the 7-Nitro-1,2-benzisoxazol-3(2H)-one building block to a complex CNS-active pharmacophore.
Synthetic workflow of 7-Nitro-1,2-benzisoxazol-3(2H)-one in drug discovery.
Experimental Protocols: A Self-Validating System
To ensure high fidelity in drug development, the protocols below are designed with built-in causality and validation steps.
Protocol A: Synthesis of 3-Chloro-7-nitro-1,2-benzisoxazole
Objective: Convert the stable 3(2H)-one into a reactive electrophile for downstream coupling[3]. Methodology:
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Preparation: Charge a flame-dried, argon-purged 250 mL round-bottom flask with 7-Nitro-1,2-benzisoxazol-3(2H)-one (10.0 g, 55.5 mmol).
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Reagent Addition: Add Phosphorus oxychloride (POCl3, 25.8 mL, 277.5 mmol, 5.0 eq).
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Causality: POCl3 serves as both the chlorinating agent and the solvent. The large excess drives the tautomeric equilibrium toward the lactim form, facilitating the substitution.
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Base Catalysis: Cool the mixture to 0°C using an ice bath. Add Triethylamine (Et3N, 9.3 mL, 66.6 mmol, 1.2 eq) dropwise over 15 minutes.
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Causality: Et3N acts as an acid scavenger. Neutralizing the generated HCl prevents the acid-catalyzed ring-opening of the sensitive N-O bond[3].
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Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 110°C for 5 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is entirely consumed.
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Quenching (Critical Step): Cool the mixture to room temperature. Slowly pour the reaction mixture over 200 g of crushed ice under vigorous stirring.
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Causality: POCl3 reacts violently with water. The ice bath controls the severe exotherm while simultaneously precipitating the crude chlorinated product.
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Isolation: Extract the aqueous layer with Dichloromethane (3 x 100 mL). Wash the combined organic layers with cold saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the activated intermediate.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Piperazine
Objective: Install the piperazine pharmacophore at the C3 position[3]. Methodology:
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Preparation: Dissolve the crude 3-Chloro-7-nitro-1,2-benzisoxazole (5.0 g, ~25 mmol) in 50 mL of anhydrous toluene.
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Nucleophile Addition: Add Piperazine (6.5 g, 75 mmol, 3.0 eq) and Potassium carbonate (K2CO3, 6.9 g, 50 mmol, 2.0 eq).
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Causality: A 3-fold excess of piperazine is strictly required to prevent bis-alkylation (where one piperazine molecule reacts with two benzisoxazole molecules). K2CO3 neutralizes the HCl byproduct, maintaining the nucleophilicity of the amine[3].
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Reaction: Heat the suspension to 120°C (reflux) for 12 hours under an inert atmosphere.
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Purification: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, DCM/MeOH 9:1 with 1% NH4OH) to isolate 7-Nitro-3-(piperazin-1-yl)-1,2-benzisoxazole.
Analytical Characterization Standards
Before proceeding to late-stage functionalization, the structural integrity of the synthesized intermediates must be verified:
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LC-MS (ESI+): For the piperazine coupled product, the molecular ion [M+H]+ should be observed at m/z 249.1.
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1H NMR (400 MHz, DMSO-d6): The success of the SNAr reaction is confirmed by the disappearance of the highly deshielded lactam NH proton (>11 ppm) of the starting material and the appearance of broad multiplets between 2.80–3.50 ppm, corresponding to the eight protons of the newly installed piperazine ring.
References
- Title: US4411901A - Benzisothiazole and benzisoxazole piperazine derivatives Source: Google Patents URL
